

PqsR-IN-3 competitive analysis similar compounds

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Compound Focus: PqsR-IN-3

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Comparison of PqsR Inhibitors

The table below summarizes key information for several PqsR antagonists identified in the search results.

Compound Name	Reported IC ₅₀ / Potency	Key Findings & Experimental Models	Chemical Structure / Scaffold
PqsR-IN-3 (compound 16e)	IC ₅₀ = 3.7 μM (pqs system); 2.7 μM (pyocyanin) [1]	Selective inhibitor of the pqs system and the virulence factor pyocyanin; inhibits biofilm synthesis; shows synergistic effects with ciprofloxacin and tobramycin [1].	C ₂₃ H ₂₃ N ₅ O ₃ (417.46 g/mol) [1]
Compound 6f	IC ₅₀ in sub-micromolar range [2]	Potent PqsR antagonist; significant inhibition of pyocyanin and quinolone production in lab strains and cystic fibrosis isolates; reduces bacterial virulence gene expression and biofilm maturation [2].	1H-Benzo[d]imidazole derivative [2]
Compound 40	IC ₅₀ = 0.25 ± 0.12 μM (PAO1-L);	One of the most potent reported PqsR antagonists; inhibits	2-((5-methyl-5H-[1,2,4]triazino[5,6-

Compound Name	Reported IC ₅₀ / Potency	Key Findings & Experimental Models	Chemical Structure / Scaffold
	0.34 ± 0.03 μM (PA14) [3]	pyocyanin production and pqs signaling in planktonic cultures and biofilms; co-crystal structure with PqsR determined [3].	b]indol-3-yl)thio) acetamide [3]
PqsR/LasR-IN-3 (Compound 7a)	Potent inhibitor (specific IC ₅₀ not provided) [4] [5]	Dual inhibitor of the PqsR and LasR quorum sensing systems; also reported to inhibit the hERG channel (IC ₅₀ = 109.01 μM), which is a potential liability for drug development [4] [5].	C ₁₄ H ₁₇ NO ₅ S (311.35 g/mol) [5]
Marine Natural Products (e.g., CMNPD14329, CMNPD23880)	Docking scores < -10.0 kcal/mol; Binding free energy < -40 kcal/mol [6]	Identified via virtual screening of marine natural product databases; stable interactions with PqsR in simulations; proposed as potential lead molecules for further development [6].	Various marine natural product scaffolds [6]

Experimental Context

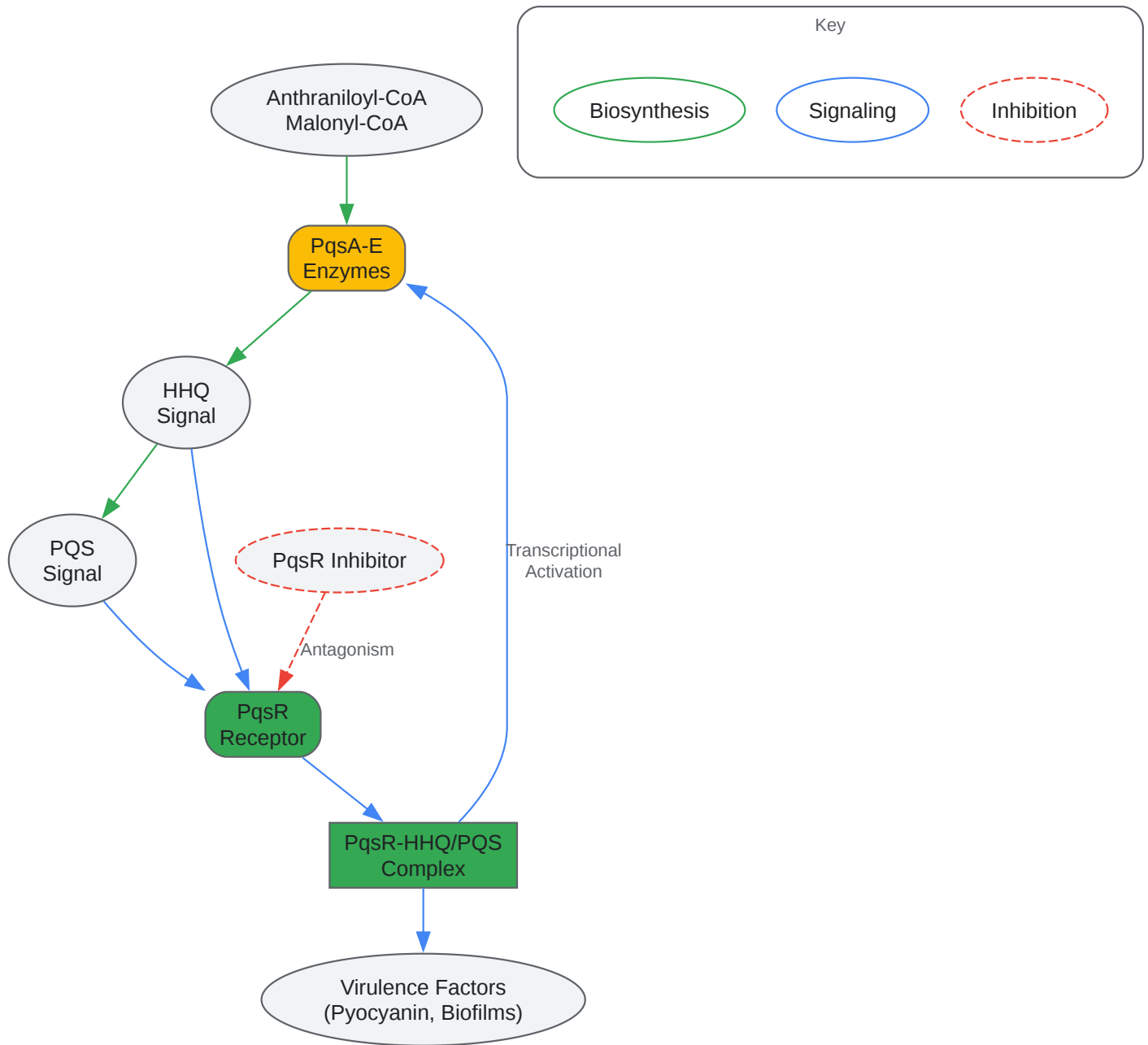
The data in the table above was generated using standard methodologies in the field. Here is a brief overview of the key experimental approaches:

- **Potency Assessment (IC₅₀):** The inhibitory potency (IC₅₀) of these compounds is typically determined using bioreporter assays in *P. aeruginosa* strains (e.g., PAO1-L, PA14). These strains are genetically engineered to produce a measurable signal (like luminescence) when the pqs system is active, allowing researchers to quantify how much a compound reduces this activity [2] [3].
- **Virulence Factor Measurement:** The effect on virulence is often assessed by directly measuring the production of pyocyanin (a blue pigment) and alkyl-quinolone (AQ) signaling molecules in bacterial cultures treated with the inhibitor, using techniques like solvent extraction and spectrophotometry [2].
- **Biofilm Studies:** The impact on biofilms is evaluated using assays that quantify bacterial attachment and growth on surfaces, often followed by staining and visualization [3].

- **Binding Mode Analysis: The highest level of evidence for direct target engagement comes from co-crystal structures**, as seen with Compound 40 [3]. For new leads, the binding mode is often predicted through **molecular docking and molecular dynamics simulations (MDS)**, which model how the compound fits and interacts with the 3D structure of the PqsR protein [6].

The Pqs Quorum Sensing Pathway and Inhibitor Mechanism

To better understand how these inhibitors work, the following diagram illustrates the native Pqs signaling pathway in *Pseudomonas aeruginosa* and the point of inhibition.



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Interpretation and Next Steps

The search results indicate active research into diverse chemical scaffolds as PqsR inhibitors. However, the data for different compounds is reported in different studies under varying conditions, making direct comparison difficult.

- **Data Limitations:** The information for "**PqsR-IN-3**" is sparse, and for many compounds, key data like IC₅₀ in different bacterial strains or results from specific synergy studies with antibiotics are not fully reported in the available results.
- **How to Proceed:** For a rigorous and up-to-date competitive analysis, I suggest you:
 - **Consult Primary Literature:** Use platforms like PubMed and Google Scholar to search for the specific research articles referencing these compounds (e.g., "J Med Chem. 2023 Nov 18." for **PqsR-IN-3** [1] or "Eur J Med Chem. 2020 Jan 1;185:111800" for PqsR/LasR-IN-3 [5]). The full papers will contain complete experimental data.
 - **Broaden the Search:** Look for recent review articles on "PqsR inhibitors" or "anti-virulence strategies against *Pseudomonas aeruginosa*" to get a more systematic overview of the competitive landscape.

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